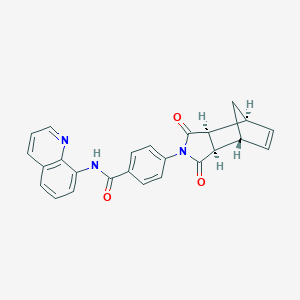

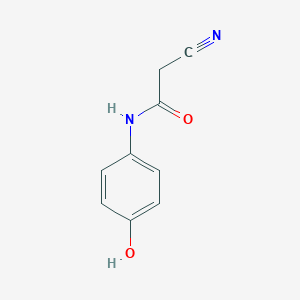

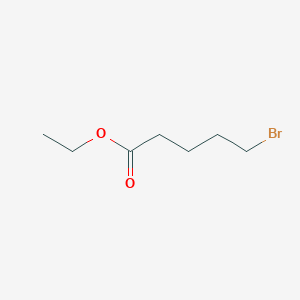

![molecular formula C24H32O6 B130375 (1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid CAS No. 192057-49-1](/img/structure/B130375.png)

(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C24H32O6 and its molecular weight is 416.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Method Development for Ciclesonide

Optimized RP-HPLC Method : An optimized and rapid method for estimating Ciclesonide in its bulk form and Rotacap dosage by Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) has been developed. This method is accurate, precise, and adheres to International Conference on Harmonization (ICH) guidelines, indicating its reliability for pharmaceutical analysis (Prajapati & Vipul, 2012).

Densitometric Measurement by HPTLC : A sensitive method utilizing High-Performance Thin-Layer Chromatography (HPTLC) for the quantitative estimation of Ciclesonide in bulk and Rotacap form has been described. This technique, validated according to ICH guidelines, is both accurate and precise, further highlighting the analytical approaches for Ciclesonide quality control (P. Prajapati & V. Vaghela, 2013).

Application in Synthesis and Drug Development

- Synthesis of Steroid Skeleton Compounds : Research on the Diels-Alder adducts of levoglucosenone with diene Dane approaches demonstrates the synthesis of complex molecules that could serve as blocks for drug development, including estrogens. This study illustrates the chemical versatility of compounds structurally related to Ciclesonide for synthesizing biologically active molecules (Faizullina et al., 2020).

Mechanism of Action

Target of Action

Budesonide 20-Carboxylic Acid, also known as Budesonide, is a glucocorticoid . Its primary targets are the glucocorticoid receptors (GRs) found in almost all cells of the body. These receptors play a crucial role in regulating the body’s immune response and inflammation .

Mode of Action

Budesonide interacts with its targets, the GRs, by binding to them. This binding depresses the activity of endogenous chemical mediators of inflammation, such as kinins and prostaglandins . This interaction results in a decrease in inflammation and an overall reduction in the immune response .

Biochemical Pathways

Upon binding to the GRs, Budesonide influences several biochemical pathways. It suppresses the inflammatory response by inhibiting the release of inflammation-causing substances. It also affects the metabolism of carbohydrates, proteins, and fats, as well as the maintenance of fluid and electrolyte balance . The exact biochemical pathways affected by Budesonide are complex and involve a wide range of physiological processes .

Pharmacokinetics

It is metabolized in the liver via the CYP3A4 enzyme to two major metabolites, both of which are less than 1% as active as the parent compound . The drug is excreted in urine (60%) and feces as metabolites . The pharmacokinetics of Budesonide are influenced by its formulation, with oral formulations allowing for targeted, pH-dependent release in the treatment of inflammatory bowel disease .

Result of Action

The molecular and cellular effects of Budesonide’s action primarily involve the reduction of inflammation. By binding to GRs, Budesonide inhibits the release of inflammation-causing substances, leading to a decrease in inflammation in the body . This results in relief from symptoms in conditions such as Crohn’s disease, asthma, COPD, hay fever, allergies, and ulcerative colitis .

Action Environment

The action, efficacy, and stability of Budesonide can be influenced by various environmental factors. For instance, the pH level in the gastrointestinal tract can affect the release and absorption of oral Budesonide formulations . Additionally, factors such as the patient’s metabolic rate, the presence of other medications, and individual variations in the expression and function of the CYP3A4 enzyme can influence the metabolism and overall effect of Budesonide .

Biochemical Analysis

Biochemical Properties

Budesonide 20-Carboxylic Acid is a glucocorticoid that interacts with the glucocorticoid receptor (GR) in the body . The interaction with GR leads to changes in the transcription of certain genes, which in turn affects various biochemical reactions .

Cellular Effects

Budesonide 20-Carboxylic Acid has been shown to have effects on various types of cells and cellular processes. For instance, it has been used to treat inflammatory conditions of the lungs and intestines such as asthma, COPD, Crohn’s disease, and ulcerative colitis . It influences cell function by reducing inflammation and immune responses .

Molecular Mechanism

The molecular mechanism of action of Budesonide 20-Carboxylic Acid involves binding to the glucocorticoid receptor (GR). This binding leads to changes in the transcription of certain genes, which in turn affects various cellular processes .

Temporal Effects in Laboratory Settings

It is known that the drug has a high ratio between local and systemic effects, suggesting that it may have a long-lasting impact on cellular function .

Dosage Effects in Animal Models

It is known that the drug has a high ratio between local and systemic effects, suggesting that it may have a significant impact even at low doses .

Metabolic Pathways

Budesonide 20-Carboxylic Acid is involved in the glucocorticoid receptor pathway. It binds to the glucocorticoid receptor, leading to changes in the transcription of certain genes .

Transport and Distribution

It is known that the drug has a high ratio between local and systemic effects, suggesting that it may be efficiently transported and distributed within the body .

Subcellular Localization

It is known that the drug binds to the glucocorticoid receptor, which is typically located in the cytoplasm of cells .

properties

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O6/c1-4-5-19-29-18-11-16-15-7-6-13-10-14(25)8-9-22(13,2)20(15)17(26)12-23(16,3)24(18,30-19)21(27)28/h8-10,15-20,26H,4-7,11-12H2,1-3H3,(H,27,28)/t15-,16-,17-,18+,19?,20+,22-,23-,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPORMLBYXHFAV-SREVKRBTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

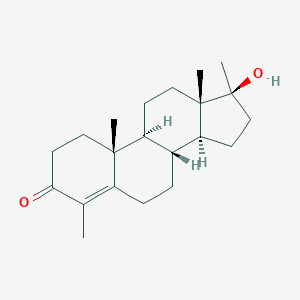

![17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one](/img/structure/B130300.png)

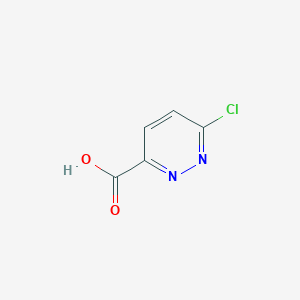

![2-Methyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carboxamide](/img/structure/B130312.png)

![1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol;1-[2-(4,5,6,7-tetrahydroinden-1-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(2+)](/img/structure/B130322.png)

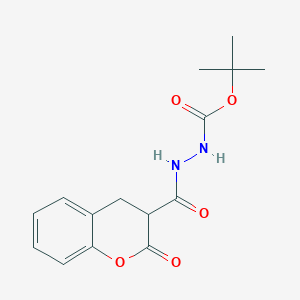

![(2S)-3-[4-(2-methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B130324.png)